4-{6-Amino-3-tert-butyl-5-cyano-1H,4H-pyrano[2,3-C]pyrazol-4-YL}-2-ethoxyphenyl 2,6-difluorobenzoate
Overview
Description
4-{6-Amino-3-tert-butyl-5-cyano-1H,4H-pyrano[2,3-C]pyrazol-4-YL}-2-ethoxyphenyl 2,6-difluorobenzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Amino-3-tert-butyl-5-cyano-1H,4H-pyrano[2,3-C]pyrazol-4-YL}-2-ethoxyphenyl 2,6-difluorobenzoate typically involves multi-step organic reactionsThe final steps involve the coupling of this core with 2-ethoxyphenyl 2,6-difluorobenzoate under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-{6-Amino-3-tert-butyl-5-cyano-1H,4H-pyrano[2,3-C]pyrazol-4-YL}-2-ethoxyphenyl 2,6-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
4-{6-Amino-3-tert-butyl-5-cyano-1H,4H-pyrano[2,3-C]pyrazol-4-YL}-2-ethoxyphenyl 2,6-difluorobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-Amino-3-tert-butyl-5-cyano-1H,4H-pyrano[2,3-C]pyrazol-4-YL}-2-ethoxyphenyl 2,6-difluorobenzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-C]pyrazole derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
[4-(6-amino-3-tert-butyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] 2,6-difluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O4/c1-5-34-18-11-13(9-10-17(18)35-25(33)20-15(27)7-6-8-16(20)28)19-14(12-29)23(30)36-24-21(19)22(31-32-24)26(2,3)4/h6-11,19H,5,30H2,1-4H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHHUGTUZXYHGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C(C)(C)C)N)C#N)OC(=O)C4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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